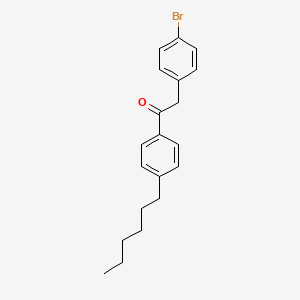
2-(4-Bromo-phenyl)-1-(4-hexyl-phenyl)-ethanone
Cat. No. B8598725
Key on ui cas rn:
62856-25-1
M. Wt: 359.3 g/mol
InChI Key: HXUHPYSBPHORRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07479575B2
Procedure details


To a 2 L three-necked flask, set up with a mechanical stirring, containing AlCl3 (85.661 g; 642.42 mmol) under N2, 4-hexylbenzene (IVb) (104.25 g; 642.42 mmnol) was added in one portion at room temperature. To this resulting orange suspension (4-bromo-phenyl)-acetyl chloride (IIIa) (125.000 g; 535.35 mmol) was added drop wise during 45 minutes without cooling. Then reaction mixture was stirred for 3 h until temperature cooled down to room temperature, time when no more foaming was observed. The deep brown mixture was then stirred at room temperature overnight. The black thick solution was poured under stirring into a mixture of ice and 1N HCl (800 mL), then the resulting white-orange solid was filtered, and washed successively with water, saturated solution of NaHCO3 and finally with water until pH of the filtrate was 7. The solid was washed with heptane (3×200 mL) and dried under vacuum at room temperature to give the title compound as a white powder (m=151.15 g) in a 79% yield. Melting point: 108° C.



Identifiers


|
REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Br:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25](Cl)=[O:26])=[CH:20][CH:19]=1>Cl>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25]([C:14]2[CH:13]=[CH:12][C:11]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])=[CH:16][CH:15]=2)=[O:26])=[CH:20][CH:19]=1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85.661 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
104.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 3 h until temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 2 L three-necked flask, set up with a mechanical stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The deep brown mixture was then stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The black thick solution was poured
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting white-orange solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with water, saturated solution of NaHCO3 and finally with water until pH of the filtrate
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with heptane (3×200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at room temperature
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)CCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 151.15 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

